An In-Depth Technical Guide to 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine: Synthesis, Characterization, and Potential Applications
Executive Summary: This technical guide provides a comprehensive overview of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a bis-piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific N-ethylated compound, a readily available CAS number and extensive literature are not present. Therefore, this document serves as a foundational guide for researchers, outlining a robust synthetic pathway, a full suite of analytical characterization techniques, and a discussion of its potential pharmacological applications based on its structural motifs. The core focus is to provide a scientifically grounded framework for the synthesis and evaluation of this compound, empowering further research and development.
Chemical Identity and Physicochemical Properties
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine belongs to the class of tertiary amines and is characterized by two interconnected piperidine rings, with an ethyl group on one of the nitrogen atoms. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The bis-piperidine structure offers a unique three-dimensional architecture that can be exploited for specific receptor interactions.
While experimental data is not available, the physicochemical properties of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine can be predicted. These properties are crucial for anticipating its behavior in biological systems and for designing appropriate experimental conditions.
| Property | Predicted Value/Information | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₂₆N₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 210.36 g/mol | Influences diffusion, solubility, and pharmacokinetic properties. |
| CAS Number | Not readily available | Suggests the compound is a novel or less-common research chemical. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Basic physical state at standard conditions. |
| Boiling Point | Predicted to be >250 °C | Important for purification via distillation. |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, MeOH, DMSO) and slightly soluble in water. Forms soluble salts with acids. | Affects formulation, bioavailability, and choice of solvents for reactions and assays. |
| pKa | Estimated to be in the range of 9-11 | The basicity of the tertiary amine nitrogen is critical for salt formation and receptor interactions. |
Proposed Synthesis: Reductive Amination
A highly efficient and widely applicable method for the N-alkylation of secondary amines is reductive amination.[3] This method is proposed for the synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine from its secondary amine precursor, 4-(piperidin-4-ylmethyl)piperidine.
Causality of Experimental Choices: Reductive amination is selected for its high yield, operational simplicity, and the commercial availability of the necessary reagents.[3] The reaction proceeds in two key steps: the formation of an intermediate iminium ion followed by its reduction to the tertiary amine. Acetaldehyde is chosen as the ethylating agent. A mild reducing agent such as sodium triacetoxyborohydride (STAB) is preferred because it is selective for the iminium ion in the presence of the aldehyde, minimizing side reactions. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively dissolves both the reactants and the intermediate.
Caption: Proposed synthetic workflow for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine via reductive amination.
Step-by-Step Experimental Protocol
Materials:
-
4-(Piperidin-4-ylmethyl)piperidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-4-ylmethyl)piperidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. The reaction is typically exothermic; a water bath can be used to maintain room temperature if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Analytical Characterization
To confirm the identity and purity of the synthesized 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a combination of spectroscopic techniques is essential. The following table summarizes the expected data.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Multiplet corresponding to the ethyl group's CH₂ protons (~2.4 ppm, quartet).- Triplet for the ethyl group's CH₃ protons (~1.1 ppm).- Complex multiplets for the piperidine ring protons (1.2-3.0 ppm).- A signal for the CH₂ bridge between the two rings. |
| ¹³C NMR | - Signals for the two carbons of the ethyl group.- Multiple distinct signals for the carbons of the two piperidine rings, reflecting their chemical environments.- A signal for the methylene bridge carbon. |
| Mass Spectrometry (ESI-MS) | - Expected [M+H]⁺ ion at m/z 211.22. - Common fragmentation patterns would involve cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), potentially leading to the loss of the ethyl group or ring opening.[4][5] |
| FTIR Spectroscopy | - C-H stretching vibrations for the aliphatic CH₂, and CH₃ groups (~2800-3000 cm⁻¹).- C-N stretching vibrations (~1000-1200 cm⁻¹).- Absence of N-H stretching bands (~3300-3500 cm⁻¹) confirming the formation of a tertiary amine.[6] |
Potential Applications in Drug Discovery
The bis-piperidine scaffold is a key feature in a variety of pharmacologically active compounds.[1][2] The introduction of an N-ethyl group can modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity.
Caption: Potential therapeutic applications of the 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold.
Key Areas of Interest:
-
Central Nervous System (CNS) Disorders: Piperidine derivatives are well-known for their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[7] This makes 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine a candidate for screening in assays related to Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][8]
-
Analgesia: The piperidine ring is a core component of many opioid analgesics.[1] Modifications of the bis-piperidine structure could lead to novel compounds with affinity for opioid or other pain-related receptors.
-
Antimicrobial and Anticancer Activity: Bis-piperidine alkaloids have demonstrated promising antimicrobial and antiproliferative activities.[9] The synthesized compound could be evaluated for its potential as an anti-infective or anticancer agent.[1][10]
Safety and Handling
As a tertiary amine, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine should be handled with appropriate safety precautions. Tertiary amines can be corrosive and may cause severe skin burns and eye damage upon contact.[11] Inhalation of vapors may cause respiratory irritation.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid inhalation of vapors and direct contact with skin and eyes.[14] All equipment used for handling should be properly grounded to prevent static discharge.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]
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